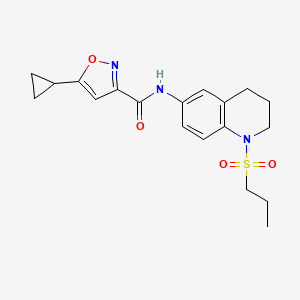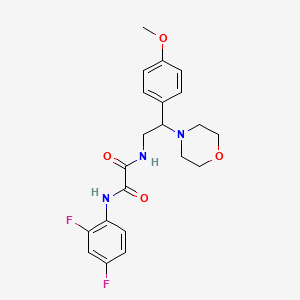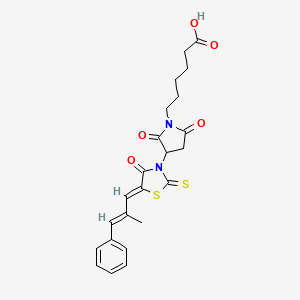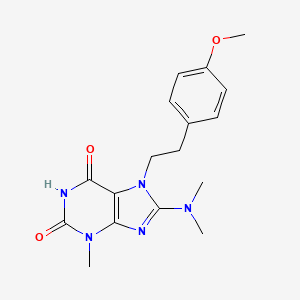
5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide is a complex organic compound of interest in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isoxazole Formation: : This involves the reaction of hydroxylamine with an α,β-unsaturated ketone.
Quinoline Synthesis: : Often constructed using the Skraup synthesis, involving an aniline derivative.
Final Coupling: : These moieties are then coupled under specific conditions to form the final compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: : For large-scale production, methods are optimized for yield and efficiency. This might involve the use of flow chemistry techniques, where reactions are performed in a continuous stream rather than batch processes. This can enhance reaction rates and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions to modify the isoxazole ring, potentially yielding hydroxylated derivatives.
Reduction: : Reduction reactions can be performed on the quinoline ring to produce tetrahydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites, such as the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: : Using agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: : Commonly with hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Involves reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution.
Major Products
Scientific Research Applications
Chemistry: : This compound can be used as a building block for synthesizing more complex molecules, which can then be analyzed for their chemical properties.
Biology and Medicine: : Due to its intricate structure, it may exhibit biological activity that can be harnessed for drug development. For example, the quinoline and isoxazole rings are often found in compounds with antimicrobial or anti-inflammatory properties.
Industry: : It might be used in the development of specialty chemicals, including agrochemicals or dyes, owing to its robust functional groups.
Mechanism of Action
The exact mechanism depends on its intended application. In a pharmaceutical context, it could interact with specific biological targets, such as enzymes or receptors, modulating their activity. The isoxazole moiety might be responsible for binding to the target site, while the sulfonyl group can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: : Often used in medicinal chemistry for their versatile biological activities.
Quinoline analogs: : Known for their antimicrobial and antimalarial activities.
Sulfonyl-containing compounds: : Commonly found in pharmaceuticals for their solubility and stability-enhancing properties.
Uniqueness: : What sets 5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide apart is the combination of these functional groups in a single molecule, potentially offering a unique profile of chemical reactivity and biological activity that is not observed in simpler analogs.
Properties
IUPAC Name |
5-cyclopropyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-10-27(24,25)22-9-3-4-14-11-15(7-8-17(14)22)20-19(23)16-12-18(26-21-16)13-5-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJFJAJTQZONII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,9-Dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2840090.png)
![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2840095.png)


![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2840101.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2840103.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2840104.png)
![8-benzoyl-6-benzyl-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2840107.png)


![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2840113.png)
